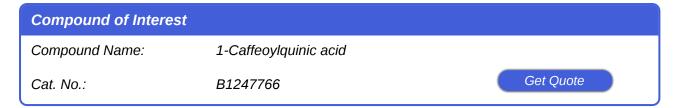


An In-depth Technical Guide to 1-Caffeoylquinic Acid: Natural Sources and Biosynthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Caffeoylquinic acid (1-CQA) is a phenolic compound belonging to the family of caffeoylquinic acids (CQAs), which are esters of caffeic acid and quinic acid.[1] These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the natural sources of 1-CQA, its biosynthetic pathway, and detailed experimental protocols for its extraction, identification, and quantification. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising bioactive molecule.

Natural Sources of 1-Caffeoylquinic Acid

1-Caffeoylquinic acid is found in a variety of plant species, often alongside other CQA isomers. The concentration of 1-CQA can vary significantly depending on the plant species, cultivar, developmental stage, and environmental conditions.[1] Notable natural sources of 1-CQA include members of the Asteraceae and Lonicera families.

Table 1: Quantitative Data of **1-Caffeoylquinic Acid** and Other Caffeoylquinic Acid Isomers in Selected Natural Sources



Plant Species	Family	Plant Part	1-CQA Concentrati on	Other CQA Isomers and Concentrati ons	Reference(s
Cynara scolymus (Artichoke)	Asteraceae	Heads	Present, but not individually quantified	1,5-di-O- caffeoylquinic acid: 3890 mg/kg; 1,3-di- O- caffeoylquinic acid (cynarin) is predominant in juice due to isomerization.	[2]
Solanum tuberosum (Potato)	Solanaceae	Tubers (transgenic)	Increased levels observed	3-CQA, 4- CQA, 5-CQA also increased.	[3]



Lonicera japonica (Japanese Honeysuckle)	Caprifoliacea e	Flowers and Buds	Present, but not individually quantified in all studies	Contains a variety of CQAs and their esters. Total caffeoylquinic acids (chlorogenic acid, 3,5-di-O-caffeoylquinic acid, and 4,5-di-O-caffeoylquinic acid) are NLT 3.8%.	[4][5]
Various Asteraceae species	Asteraceae	Aerial parts	Present in some species	Often found with 3,5-dicaffeoylquin ic acid, 1,5-dicaffeoylquin ic acid, and chlorogenic acid (3-CQA).	[6][7]

Biosynthesis of 1-Caffeoylquinic Acid

The biosynthesis of **1-Caffeoylquinic acid**, like other CQAs, originates from the phenylpropanoid pathway. This intricate metabolic network converts the amino acid L-phenylalanine into a variety of phenolic compounds. The key steps leading to the formation of CQAs are outlined below.

The initial stages of the pathway involve the conversion of L-phenylalanine to p-coumaroyl-CoA. This intermediate can then enter different branches of the phenylpropanoid pathway. For the synthesis of CQAs, p-coumaroyl-CoA serves as a precursor for the formation of caffeoyl-CoA.



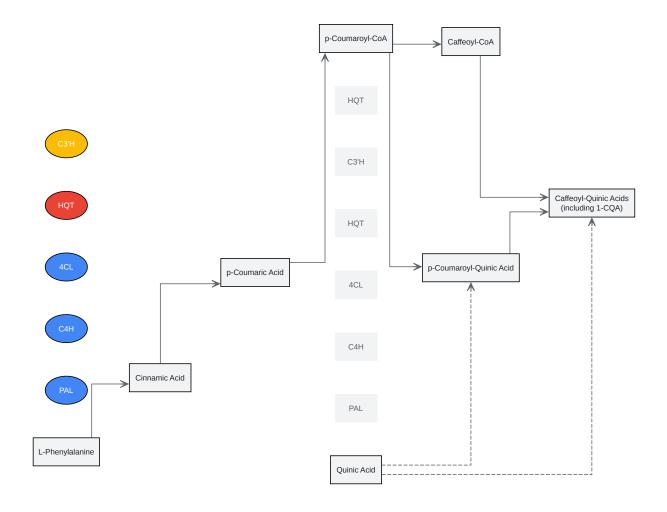
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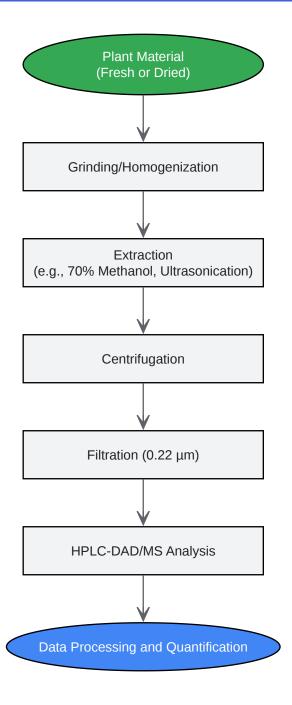
The final step in the biosynthesis of mono-CQAs, including 1-CQA, is the esterification of quinic acid with caffeoyl-CoA. This reaction is catalyzed by a class of enzymes known as hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferases (HQTs).[8] The specific isomer formed (1-CQA, 3-CQA, 4-CQA, or 5-CQA) is thought to be determined by the substrate specificity of the particular HQT enzyme present in the plant species. It is also hypothesized that isomerization between different CQA forms can occur, potentially through enzymatic or non-enzymatic mechanisms influenced by factors like pH and light.[1][9]

Below is a diagram illustrating the general biosynthetic pathway leading to the formation of caffeoylquinic acids.









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